molecular formula C10H13Cl2NO2 B3424018 (S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride CAS No. 331763-52-1

(S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride

Cat. No.: B3424018
CAS No.: 331763-52-1
M. Wt: 250.12 g/mol
InChI Key: POAZZXSNVUMPBP-QRPNPIFTSA-N
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Description

(S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride is a useful research compound. Its molecular formula is C10H13Cl2NO2 and its molecular weight is 250.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 249.0323340 g/mol and the complexity rating of the compound is 199. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Engineering with Gamma Amino Acids

Baclofen, a derivative of "(S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride", has been studied for its potential in crystal engineering. Multicomponent crystals formed between baclofen and various carboxylic acids have been analyzed for their conformation, protonation properties, and intermolecular interactions using Hirshfeld surface analysis. This research suggests that gamma amino acids like baclofen could be promising tools in crystal engineering due to their specific intermolecular interactions, which could have implications in the development of new materials (Báthori & Kilinkissa, 2015).

Anticonvulsant Applications

Schiff bases of gamma-aminobutyric acid (GABA) derivatives, closely related to "this compound", have been synthesized and tested for anticonvulsant activity. Some compounds in this series have shown promise as direct GABA mimetics, indicating potential applications in the treatment of convulsions and as anticonvulsants (Kaplan et al., 1980).

Molecular Structure and Vibrational Spectra Studies

The molecular structure and vibrational spectra of a compound similar to "this compound" have been extensively studied, providing insights into its electronic energy, geometrical structure, and thermodynamical properties. Such studies are crucial for understanding the fundamental properties of these compounds, which could inform their potential applications in various scientific and industrial fields (Muthu & Paulraj, 2012).

Molecular Docking and Biological Activity

Research has also delved into the molecular docking, vibrational, structural, and electronic studies of derivatives of "this compound". These studies not only explore the physical and chemical properties of these compounds but also their potential biological activities, suggesting avenues for pharmacological development (Vanasundari et al., 2018).

Synthesis of Disubstituted Aminobutyric Acids

The synthesis of disubstituted aminobutyric acids, including derivatives of "this compound", has been explored for their pharmacological potential. Such compounds have been found to exhibit high pharmacological activity, indicating their potential utility in medical practice for various therapeutic applications (Vasil'eva et al., 2016).

Mechanism of Action

Target of Action

The primary target of (S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride is the liver enzyme cysteamine etherase . This enzyme plays a crucial role in the metabolism of certain amino acids in the body.

Mode of Action

The compound interacts with its target by acting as a substrate and competitive inhibitor . It binds to the active site of the enzyme, thereby inhibiting the enzyme’s activity and altering the metabolic pathways it is involved in.

Biochemical Pathways

The compound affects the metabolic pathways involving the amino acid L-threonine . By inhibiting the activity of cysteamine etherase, it disrupts the normal metabolism of this amino acid, leading to changes in downstream biochemical processes.

Pharmacokinetics

Based on its chemical structure, it is likely to have good gastrointestinal absorption, making it highly bioavailable . Its metabolism and excretion would be expected to follow typical pathways for small organic molecules.

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. For example, extreme pH or temperature conditions could potentially affect the compound’s stability or its ability to interact with its target enzyme .

Properties

IUPAC Name

(3S)-3-amino-4-(2-chlorophenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2.ClH/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAZZXSNVUMPBP-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(CC(=O)O)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](CC(=O)O)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375831
Record name (3S)-3-Amino-4-(2-chlorophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331763-52-1, 270596-36-6
Record name Benzenebutanoic acid, β-amino-2-chloro-, hydrochloride (1:1), (βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331763-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-Amino-4-(2-chlorophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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